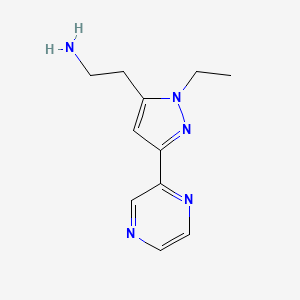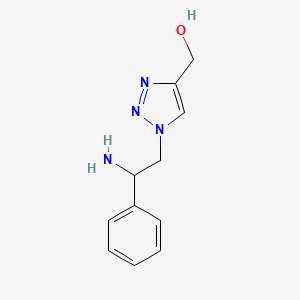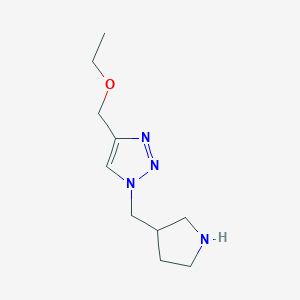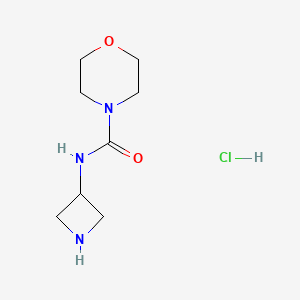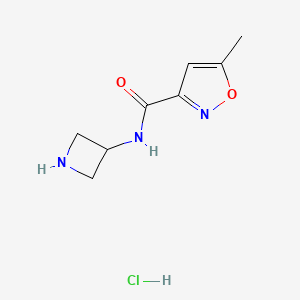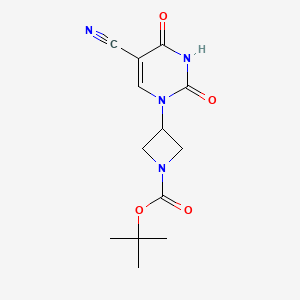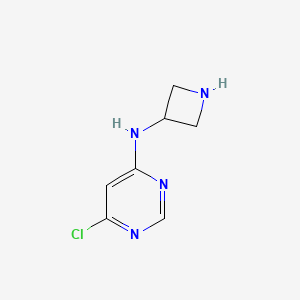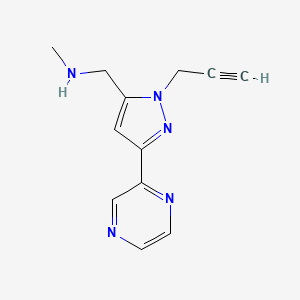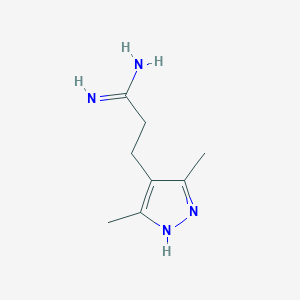
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide
Übersicht
Beschreibung
“3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
While the specific synthesis process for this compound is not available, pyrazole compounds are generally synthesized using strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
The pyrazole moiety present in 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide is a common scaffold in medicinal chemistry, often associated with a wide range of biological activities . Researchers are exploring this compound’s potential as a precursor in synthesizing novel therapeutic agents, particularly due to its structural similarity to known bioactive compounds.
Agriculture: Pesticide and Herbicide Development
In agriculture, compounds like 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide are investigated for their utility in developing new pesticides and herbicides. The pyrazole ring can be a key component in the synthesis of agrochemicals that target specific enzymes or receptors in pests and weeds .
Material Science: Advanced Material Synthesis
Material scientists are interested in the unique properties of pyrazole derivatives for creating advanced materials. This compound could be used to synthesize polymers or coatings with specific characteristics, such as increased thermal stability or novel electronic properties .
Environmental Science: Pollutant Remediation
Environmental scientists may study 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide for its potential use in pollutant remediation processes. Its chemical structure could be modified to create compounds that bind to and neutralize various environmental contaminants .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound’s pyrazole core is of interest for enzyme inhibition studies. It could serve as a starting point for designing inhibitors against specific enzymes that are crucial in various biological pathways, potentially leading to new insights into disease mechanisms .
Pharmacology: Drug Discovery and Development
Pharmacologists might explore 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide as a lead compound in drug discovery efforts. Its structure could be optimized to interact with various biological targets, aiding in the development of drugs with improved efficacy and safety profiles .
Wirkmechanismus
Target of Action
The primary target of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide is the αvβ6 integrin . Integrins are a family of transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion. The αvβ6 integrin is known to play a crucial role in the activation of Transforming Growth Factor-beta (TGF-β), a protein that regulates cell growth and differentiation .
Mode of Action
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide interacts with the αvβ6 integrin, inhibiting its function . This interaction likely involves the formation of hydrogen bonds between the compound and amino acid residues in the active site of the integrin . The inhibition of αvβ6 integrin prevents the activation of TGF-β, thereby influencing cell growth and differentiation .
Biochemical Pathways
The inhibition of αvβ6 integrin by 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide affects the TGF-β signaling pathway . This pathway plays a critical role in various cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis. By inhibiting αvβ6 integrin, the compound prevents the activation of TGF-β, thereby modulating these cellular processes .
Pharmacokinetics
The pharmacokinetic properties of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide are suitable for inhaled dosing by nebulization . The compound has a high affinity for αvβ6 integrin, with a dissociation half-life of 7 hours . It also has a high solubility in saline at pH 7, which is greater than 71 mg/mL . These properties suggest that the compound has good bioavailability when administered via inhalation .
Result of Action
The molecular and cellular effects of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide’s action include the inhibition of αvβ6 integrin and the subsequent modulation of cell growth and differentiation through the TGF-β signaling pathway . This can potentially influence various biological processes, including tissue repair, immune response, and the development of fibrosis .
Action Environment
The action, efficacy, and stability of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound . Additionally, the presence of other molecules in the environment, such as other integrins or ECM components, could potentially influence the compound’s interaction with αvβ6 integrin . .
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-5-7(3-4-8(9)10)6(2)12-11-5/h3-4H2,1-2H3,(H3,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLIOFVGDNYIFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



